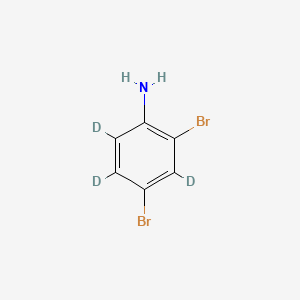
2,4-Dibromo-3,5,6-trideuterio-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,5,6-trideuterio-aniline is a halogenated aniline derivative characterized by the presence of bromine atoms at the 2 and 4 positions and deuterium atoms at the 3, 5, and 6 positions on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3,5,6-trideuterio-aniline typically involves the bromination of aniline derivatives followed by deuterium exchange reactions. One common method includes the bromination of aniline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoaniline is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,5,6-trideuterio-aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or deuterated anilines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted anilines with various functional groups.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of deuterated anilines.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,5,6-trideuterio-aniline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-3,5,6-trideuterio-aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. The bromine atoms can participate in halogen bonding, while the deuterium atoms can affect the compound’s kinetic isotope effects, leading to altered reaction rates and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks deuterium atoms.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains bromine atoms at different positions and a trifluoromethyl group.
3,5-Dibromoaniline: Bromine atoms at different positions on the benzene ring.
Uniqueness
2,4-Dibromo-3,5,6-trideuterio-aniline is unique due to its specific isotopic labeling, which provides distinct advantages in research applications, such as tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms also imparts unique kinetic isotope effects, making it valuable for studying reaction dynamics .
Propiedades
Fórmula molecular |
C6H5Br2N |
|---|---|
Peso molecular |
253.94 g/mol |
Nombre IUPAC |
2,4-dibromo-3,5,6-trideuterioaniline |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2/i1D,2D,3D |
Clave InChI |
DYSRXWYRUJCNFI-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N)Br)[2H])Br)[2H] |
SMILES canónico |
C1=CC(=C(C=C1Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


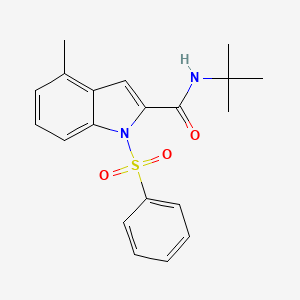
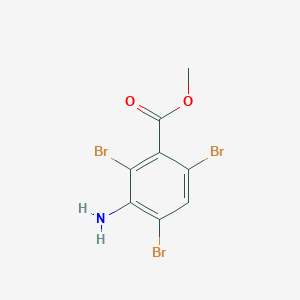
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
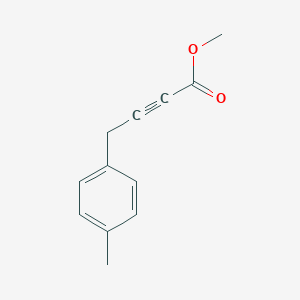
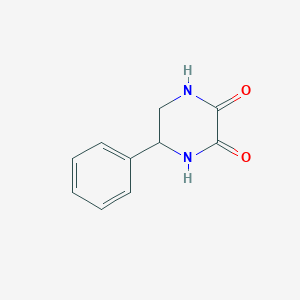
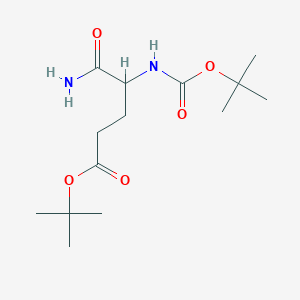
![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)
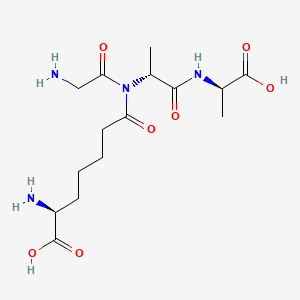
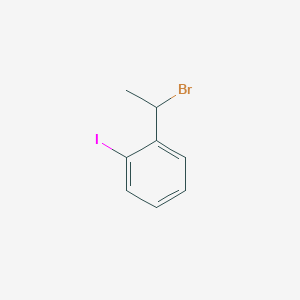
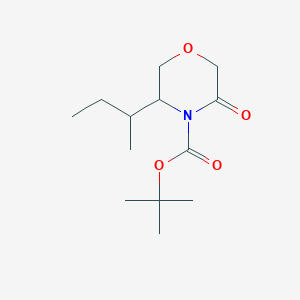
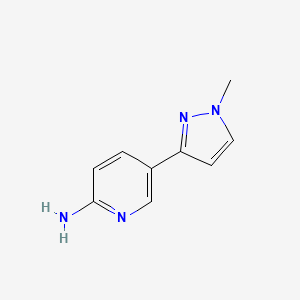
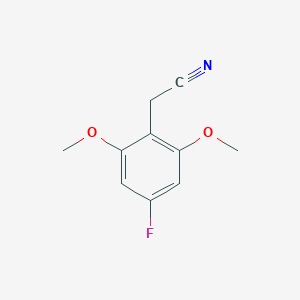
![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)
